Allyl(2-methylphenyl) sulfide
Description
Overview of Organosulfur Compounds in Contemporary Chemical Research
Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are fundamental to numerous areas of modern chemical science. Their applications are diverse, ranging from the development of pharmaceuticals and agrochemicals to the creation of advanced functional materials like polymers and metal-organic frameworks. nih.govresearchgate.net In medicinal chemistry, the thioether functional group is the third most prevalent sulfur-containing moiety in FDA-approved drugs, highlighting its importance in drug design. thieme-connect.de Notable examples of pharmaceuticals containing a thioether linkage include the antidepressant Vortioxetine and the antiplatelet agent Cangrelor. thieme-connect.de
Contemporary research continues to expand the utility of organosulfur compounds. Recent advancements focus on developing novel, efficient, and sustainable synthetic methods. rsc.org This includes the use of mechanochemistry to conduct solvent-free reactions and the development of innovative catalytic systems, often employing non-precious metals, to forge carbon-sulfur bonds. thieme-connect.comacs.org Furthermore, the unique reactivity of the sulfur atom is exploited in areas such as desulfurative functionalization, where the sulfur atom is used as a handle to introduce other chemical groups. rsc.org The development of new reagents, such as SO₂ surrogates like DABSO, has also revolutionized the field by simplifying the introduction of sulfur-containing functional groups. thieme-connect.de
Contextualization of Allyl(2-methylphenyl) sulfide (B99878) within the Class of Aryl Alkyl Thioethers
Allyl(2-methylphenyl) sulfide, also known as allyl o-tolyl sulfide, is a member of the aryl alkyl thioether class of compounds. This classification is based on its molecular structure, which features a sulfur atom (thioether) bonded to an aromatic ring (the 2-methylphenyl or o-tolyl group) and an alkyl chain (the allyl group). The properties and reactivity of this molecule are a direct consequence of this specific arrangement.
The aryl thioether portion of the molecule provides a stable structural backbone, while the two other key features—the allyl group and the ortho-methyl substituent on the aromatic ring—impart specific reactivity. The allyl group is particularly significant as it allows the molecule to participate in a nih.govnih.gov-sigmatropic rearrangement known as the thio-Claisen rearrangement. acs.orgsemanticscholar.org This reaction is a sulfur analogue of the well-known Claisen rearrangement of allyl aryl ethers and serves as a powerful tool for carbon-carbon bond formation. Upon heating, this compound can rearrange to form a substituted dihydrobenzothiepine.
The presence of the methyl group at the ortho position of the aromatic ring is crucial as it blocks one of the two potential sites for rearrangement. In a typical thio-Claisen rearrangement of an allyl aryl sulfide, the allyl group migrates to an ortho position of the aromatic ring. Since one ortho position is occupied by the methyl group, the rearrangement is directed specifically to the other vacant ortho position, leading to a single, predictable product. This control over regioselectivity makes this compound a valuable substrate for synthetic and mechanistic studies.
Historical Developments in the Synthesis and Reactivity of Related Thioether Systems
The synthesis of thioethers has a long history, with early methods relying on nucleophilic substitution reactions. A foundational method is the Williamson-type synthesis, where an alkali metal thiolate reacts with an alkyl halide to form the thioether linkage. google.com Another classical approach involves the reaction of thiols with alcohols in the presence of an acid catalyst. google.com While effective, these early methods often required harsh reaction conditions.
The latter half of the 20th century saw the advent of transition-metal-catalyzed cross-coupling reactions, which significantly advanced the synthesis of aryl thioethers. Pioneering work by Migita and others in the late 1970s established palladium-catalyzed couplings of thiols with aryl halides. thieme-connect.com This was followed by the development of copper-catalyzed Ullmann-type couplings, which initially required very high temperatures but were later improved to function under milder conditions with the use of specific ligands. thieme-connect.com In recent decades, research has focused on creating highly efficient and versatile catalytic systems using metals like palladium, nickel, and copper, which tolerate a wide range of functional groups and can couple more challenging substrates like aryl chlorides. thieme-connect.deorganic-chemistry.orgnih.gov Modern methods also explore thiol-free approaches, using alternative sulfur sources like thiourea (B124793) or xanthates to avoid the use of volatile and malodorous thiols. researchgate.nettaylorandfrancis.comresearchgate.net
The study of thioether reactivity has also evolved. A key area of investigation for allyl aryl sulfides has been the thio-Claisen rearrangement. Mechanistic studies in the 1960s helped to elucidate the concerted, pericyclic nature of this thermal rearrangement, establishing it as a reliable method for forming new C-C and C-S bonds in a single step. acs.orgsemanticscholar.org The rearrangement of related allyl aryl sulfoxides has also been explored, revealing complex reaction pathways that can lead to various heterocyclic products. rsc.org
| Method | Reactants | Typical Conditions | Key Characteristics |
|---|---|---|---|
| Williamson-type Synthesis | Thiolate + Alkyl Halide | Base, solvent | Classical, versatile for alkyl sulfides. google.com |
| Ullmann-type Coupling | Thiol + Aryl Halide | Copper catalyst, high temperature | Early method for aryl thioethers. thieme-connect.com |
| Migita Coupling | Thiol + Aryl Halide | Palladium catalyst, base | Pioneering Pd-catalyzed method. thieme-connect.com |
| Modern Cross-Coupling | Thiol + Aryl/Alkyl Halide or Triflate | Pd, Ni, or Cu catalyst with specific ligands | High efficiency, broad scope, mild conditions. thieme-connect.deorganic-chemistry.org |
| Thiol-Free Methods | Alkyl/Aryl Halide + Sulfur Source (e.g., Thiourea) | Catalyst, base | Avoids use of odorous thiols. researchgate.nettaylorandfrancis.com |
Rationale for Dedicated Academic Investigation of this compound
The dedicated academic investigation of this compound is primarily driven by its utility as a model substrate for studying a fundamental and synthetically powerful reaction: the thio-Claisen rearrangement. This sigmatropic rearrangement provides a direct pathway to complex, sulfur-containing heterocyclic structures that are of interest in medicinal and materials chemistry.
The specific structure of this compound makes it an ideal candidate for several key research questions:
Mechanistic Studies: The compound allows for a clean and predictable rearrangement. The ortho-methyl group directs the migrating allyl group to the alternate ortho position, simplifying product analysis and allowing for precise kinetic and mechanistic investigation of the nih.govnih.gov-sigmatropic shift. acs.orgsemanticscholar.org
Synthetic Methodology: It serves as a precursor for the synthesis of 7-methyl-2,3-dihydrobenzo[b]thiepine. The development of new catalysts (e.g., Lewis acids) or conditions (e.g., microwave irradiation) to promote the thio-Claisen rearrangement at lower temperatures or with higher efficiency often uses substrates like this compound for validation.
Exploring Substituent Effects: By systematically modifying the aromatic ring or the allyl group of this parent compound, researchers can probe how electronic and steric factors influence the rate and outcome of the rearrangement. The ortho-methyl group provides a baseline for comparison with other substituted analogues.
Access to Novel Scaffolds: The dihydrobenzo[b]thiepine core structure produced from the rearrangement is a valuable heterocyclic scaffold. Such scaffolds are often targeted in drug discovery programs due to their three-dimensional architecture and potential for biological activity. Investigating the synthesis of these structures via the rearrangement of specifically designed precursors like this compound is a key strategy in synthetic organic chemistry.
In essence, while this compound may not have direct, large-scale applications itself, its importance lies in its role as a chemical tool. It provides fundamental insights into reaction mechanisms and serves as a building block for constructing more complex molecules with potential applications in various fields of chemical science.
Structure
2D Structure
3D Structure
Properties
CAS No. |
24309-31-7 |
|---|---|
Molecular Formula |
C10H12S |
Molecular Weight |
164.27 g/mol |
IUPAC Name |
1-methyl-2-prop-2-enylsulfanylbenzene |
InChI |
InChI=1S/C10H12S/c1-3-8-11-10-7-5-4-6-9(10)2/h3-7H,1,8H2,2H3 |
InChI Key |
BNSGMHNMKBXTOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1SCC=C |
Origin of Product |
United States |
Synthetic Methodologies for Allyl 2 Methylphenyl Sulfide
Nucleophilic Substitution Approaches to Thioether Formation
Nucleophilic substitution reactions represent a fundamental and widely employed method for the formation of carbon-sulfur bonds, providing a direct route to thioethers like allyl(2-methylphenyl) sulfide (B99878). pressbooks.pubstudysmarter.co.uk
The most direct synthesis of allyl(2-methylphenyl) sulfide involves the reaction of 2-methylbenzenethiol (B91028) (o-thiocresol) with an appropriate allylic electrophile. This reaction is analogous to the Williamson ether synthesis. pressbooks.pubmasterorganicchemistry.com The first step is the deprotonation of the thiol to form the more nucleophilic 2-methylthiophenolate anion. pressbooks.pubmasterorganicchemistry.com This is typically achieved using a suitable base. Subsequently, the thiolate attacks the allylic electrophile, such as allyl bromide, in a nucleophilic substitution reaction to yield the desired thioether. masterorganicchemistry.comyoutube.com
The choice of base and solvent is crucial for the success of this reaction. Strong bases like sodium hydride (NaH) are effective in deprotonating the thiol. masterorganicchemistry.com The reaction is typically carried out in a polar aprotic solvent, which can solvate the cation but does not strongly interact with the nucleophile, thus enhancing its reactivity. youtube.com
A variety of catalysts can also be employed to facilitate this transformation. For instance, nano-indium oxide has been shown to be an efficient catalyst for the synthesis of aryl-allyl sulfides from arylthiols and allyl chloride in the presence of a base like sodium carbonate. researchgate.net
Table 1: Reaction Conditions for the Synthesis of Allyl Aryl Sulfides via Nucleophilic Substitution
| Arylthiol | Allylic Electrophile | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Arylthiol | Allyl chloride | nano-In2O3/Na2CO3 | DMSO | 110 | Excellent | researchgate.net |
| Thiophenol | Allyl bromide | NaH | Not specified | Not specified | Not specified | masterorganicchemistry.com |
The reaction between a thiolate and an allylic electrophile typically proceeds via an S(_N)2 mechanism. pressbooks.pubmasterorganicchemistry.comyoutube.com This involves a backside attack of the nucleophilic sulfur atom on the carbon atom bearing the leaving group, leading to an inversion of configuration if the carbon is chiral. masterorganicchemistry.comyoutube.comlibretexts.org However, in the case of allyl halides, the carbon is not chiral, so stereochemical inversion is not a factor. youtube.com
Sulfur nucleophiles are generally more potent than their oxygen counterparts, which means that thiolates react more readily with alkyl halides than alkoxides. masterorganicchemistry.com This enhanced nucleophilicity is attributed to the lower electronegativity and higher polarizability of the sulfur atom. masterorganicchemistry.com A significant advantage of using thiolates is that they are less basic than alkoxides, which minimizes competing elimination (E2) reactions. masterorganicchemistry.comchemistrysteps.com
While the S(_N)2 pathway is dominant for primary and secondary alkyl halides, an S(_N)1 mechanism may become competitive with tertiary alkyl halides. youtube.com In the context of allylic systems, an S(_N)2' reaction is also a possibility, where the nucleophile attacks the γ-carbon of the allyl system, leading to a rearranged product. wikipedia.org However, for simple allyl halides, the direct S(_N)2 substitution is generally the major pathway.
Radical-Mediated Thioether Synthesis
Radical reactions offer an alternative and powerful approach for the synthesis of thioethers, often with complementary regioselectivity to nucleophilic substitution methods.
The thiol-ene reaction, or alkene hydrothiolation, is a well-established click chemistry reaction that involves the addition of a thiol across a double bond. wikipedia.org This reaction typically proceeds via a radical mechanism and results in the anti-Markovnikov addition of the thiol to the alkene. wikipedia.orgyoutube.com In the context of synthesizing this compound, this would involve the reaction of 2-methylbenzenethiol with an allyl-containing substrate.
The radical mechanism is initiated by the formation of a thiyl radical (RS•) from the thiol, which can be achieved using light, heat, or a radical initiator. wikipedia.org This thiyl radical then adds to the alkene at the less substituted carbon, forming a more stable carbon-centered radical intermediate. illinois.edu This intermediate then abstracts a hydrogen atom from another thiol molecule to give the thioether product and regenerate the thiyl radical, thus propagating the chain reaction. wikipedia.org This process is highly efficient and atom-economical. researchgate.net
Water has been shown to be an effective medium for promoting the anti-Markovnikov addition of thiols to unactivated alkenes without the need for any additives. organic-chemistry.org
Photoinitiation is a common method for generating the necessary thiyl radicals for the thiol-ene reaction. researchgate.net The use of a photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA), can facilitate the reaction upon exposure to UV light. illinois.edu This method allows for spatial and temporal control over the reaction. researchgate.net The photochemical thiol-ene reaction has been successfully applied to various unsaturated compounds, including those with allylic functionalities. nih.govnih.govrsc.org
Transition metals can also catalyze the formation of thioethers. thieme-connect.de While many of these reactions involve cross-coupling, which is a form of nucleophilic substitution, some proceed through radical pathways. thieme-connect.deresearchgate.net For instance, transition metal-catalyzed hydrothiolation of alkenes provides a route to thioethers. researchgate.net Rhodium catalysts have been used for the hydrothiolation of 1,3-dienes to afford allylic sulfides. organic-chemistry.org
Table 2: Comparison of Radical Addition Methods for Thioether Synthesis
| Method | Initiator/Catalyst | Regioselectivity | Key Features | Reference |
| Thiol-Ene | Light, Heat, Radical Initiator | Anti-Markovnikov | High yield, stereoselective, atom-economical | wikipedia.org |
| Photoinitiated Thiol-Ene | Photoinitiator (e.g., DMPA) | Anti-Markovnikov | Spatial and temporal control | illinois.eduresearchgate.net |
| Transition Metal-Catalyzed | Rhodium complexes | Varies with catalyst and substrate | Can provide access to different regioisomers | organic-chemistry.org |
Rearrangement-Based Synthetic Strategies
Rearrangement reactions provide an elegant and often stereoselective means of synthesizing complex molecules, including thioethers.
One of the most relevant rearrangement reactions for the synthesis of allylic aryl sulfides is the thio-Claisen rearrangement. acs.orgacs.orgcapes.gov.br This is a masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement of an allyl aryl sulfide that typically occurs upon heating. organic-chemistry.org The reaction involves a concerted, pericyclic transition state. nih.gov While the standard thio-Claisen rearrangement of allyl aryl sulfide itself would lead to a thiophenol, variations of this reaction can be synthetically useful. For instance, the rearrangement of allyl aryl sulfoxides, followed by reduction, can yield allylic alcohols. acs.orgrsc.org
Another important rearrangement is the masterorganicchemistry.comacs.org-sigmatropic rearrangement of allylic sulfonium (B1226848) ylides. acs.orgthieme-connect.comwikipedia.orgresearchgate.net These ylides can be generated in situ from the corresponding allyl sulfide. The subsequent rearrangement leads to a homoallylic sulfide, with the double bond having shifted. thieme-connect.com This type of rearrangement can be promoted by various reagents, including samarium carbenoids. thieme-connect.com Rhodium-catalyzed addition of diazo compounds to allyl thioesters can also generate S-acyl sulfonium ylides that undergo a masterorganicchemistry.comacs.org-sigmatropic rearrangement. acs.org
Sigmatropic Rearrangements in Allyl Aryl Sulfide Synthesis
A key synthetic strategy for accessing substituted allyl aryl sulfides involves the wikipedia.org-sigmatropic rearrangement of sulfur ylides. This pericyclic reaction proceeds through a concerted mechanism, often with a high degree of stereocontrol. In the context of synthesizing compounds structurally related to this compound, research has shown the viability of this approach.
The asymmetric copper-catalyzed reaction of allyl aryl sulfides with diazo compounds generates a sulfur ylide intermediate, which then undergoes a wikipedia.org-sigmatropic rearrangement. Studies on ortho-substituted allyl aryl sulfides, such as allyl o-methylphenyl sulfide and allyl 2,6-dimethylphenyl sulfide, have demonstrated the influence of steric hindrance on the enantioselectivity of this transformation. For instance, the reaction of allyl o-methylphenyl sulfide with ethyl diazoacetate in the presence of a copper(I) triflate catalyst and a bis-oxazoline ligand resulted in a 14% enantiomeric excess (ee). cmu.edu Interestingly, increasing the steric bulk with a second ortho-substituent, as in allyl 2,6-dimethylphenyl sulfide, led to a significant increase in enantioselectivity to 52% ee. cmu.edu This suggests that steric factors at the ortho position play a crucial role in the facial selectivity of the ylide formation and subsequent rearrangement.
While specific yield data for the racemic synthesis of this compound via this method is not extensively detailed in the available literature, the observed enantioselectivities for closely related analogues underscore the potential of this methodology for stereocontrolled synthesis.
Table 1: Enantioselectivity in the wikipedia.org-Sigmatropic Rearrangement of Ortho-Substituted Allyl Aryl Sulfides
| Substrate | Catalyst System | Reagent | Enantiomeric Excess (ee) |
| Allyl o-methylphenyl sulfide | CuOTf / Bis-oxazoline ligand | Ethyl diazoacetate | 14% |
| Allyl 2,6-dimethylphenyl sulfide | CuOTf / Bis-oxazoline ligand | Ethyl diazoacetate | 52% |
Pummerer-Type Rearrangement Pathways to Thioether Scaffolds
The Pummerer rearrangement is a classical transformation in organosulfur chemistry, typically involving the conversion of a sulfoxide (B87167) to an α-acyloxythioether in the presence of an activating agent like acetic anhydride. wikipedia.orgtcichemicals.com This reaction proceeds through a thionium (B1214772) ion intermediate, which can be trapped by various nucleophiles. While a direct synthesis of this compound via a Pummerer rearrangement is not a standard approach, the underlying principles of this reaction can be applied to the synthesis of functionalized thioether scaffolds that could serve as precursors.
The core of the Pummerer rearrangement is the generation of an electrophilic sulfur species, which can then undergo further reactions to form C-S bonds. wikipedia.orgtcichemicals.com For instance, a Pummerer-type reaction could be envisioned to introduce functionality at the α-position of a suitable sulfide precursor, which could then be further elaborated to the desired this compound. The versatility of the Pummerer rearrangement allows for the formation of various carbon-heteroatom and carbon-carbon bonds, making it a powerful tool for the construction of complex thioether architectures. wikipedia.org
Green Chemistry Considerations in this compound Synthesis
In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. For the synthesis of this compound, several green approaches can be considered to minimize environmental impact and improve efficiency.
Solvent-Free Reaction Conditions
Performing reactions in the absence of a solvent offers significant environmental benefits by reducing waste and avoiding the use of potentially hazardous substances. For the synthesis of aryl sulfides, solvent-free methods have been developed. One such approach involves the reaction of thiols with aryl halides under solvent-free conditions, often with the assistance of a catalyst. While specific examples for the solvent-free synthesis of this compound are not prominently reported, general methodologies for the synthesis of aryl sulfides under these conditions suggest its feasibility. For instance, the reaction of 2-methylthiophenol with an appropriate allyl halide could potentially be carried out without a solvent, possibly with the aid of a solid-supported catalyst or under high-temperature conditions to facilitate the reaction.
Microwave-Assisted and Flow Chemistry Techniques
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. The use of microwave irradiation can often reduce reaction times from hours to minutes and can enable reactions that are sluggish under conventional heating. The synthesis of aryl sulfides has been shown to be amenable to microwave-assisted conditions. For example, the palladium-catalyzed cross-coupling of aryl sulfonates with thiols under microwave irradiation provides a rapid route to aryl sulfides. wikipedia.org This methodology could be adapted for the synthesis of this compound from 2-methylphenyl perfluoroalkylsulfonate and allyl thiol.
Reactivity and Reaction Mechanisms of Allyl 2 Methylphenyl Sulfide
Oxidation Reactions of the Sulfide (B99878) Moiety
The sulfur atom in allyl(2-methylphenyl) sulfide is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. This transformation is a cornerstone of organosulfur chemistry, providing access to compounds with distinct chemical and physical properties.
Formation of Sulfoxides and Sulfones
The oxidation of sulfides to sulfoxides and subsequently to sulfones is a well-established process. researchgate.netwikipedia.org For this compound, this oxidation can be achieved using a variety of oxidizing agents. Hydrogen peroxide is a common and environmentally benign oxidant for this purpose. researchgate.netrsc.org The reaction typically proceeds in a stepwise manner, with the sulfoxide (B87167) being an intermediate on the pathway to the sulfone. researchgate.netwikipedia.org
The selectivity of the oxidation, whether it stops at the sulfoxide or proceeds to the sulfone, can often be controlled by the reaction conditions, such as the stoichiometry of the oxidant and the choice of catalyst. organic-chemistry.orgorganic-chemistry.org For instance, using one equivalent of an oxidizing agent under mild conditions would favor the formation of allyl(2-methylphenyl) sulfoxide. In contrast, employing an excess of a strong oxidizing agent, or more forcing conditions, will lead to the formation of allyl(2-methylphenyl) sulfone. organic-chemistry.org
Several catalytic systems have been developed to enhance the efficiency and selectivity of sulfide oxidation. These include metal-based catalysts, such as those involving tungsten, vanadium, and manganese, as well as metal-free approaches. researchgate.netorganic-chemistry.org For example, sodium tungstate (B81510) in conjunction with hydrogen peroxide is an effective system for the synthesis of sulfones from sulfides. researchgate.net
Table 1: Oxidation Products of this compound
| Starting Material | Oxidizing Agent | Major Product |
| This compound | 1 equiv. H₂O₂ | Allyl(2-methylphenyl) sulfoxide |
| This compound | excess H₂O₂ | Allyl(2-methylphenyl) sulfone |
Stereoselective Oxidation Methodologies
The oxidation of unsymmetrical sulfides, such as this compound, to the corresponding sulfoxide creates a stereogenic center at the sulfur atom. wikipedia.org Consequently, the synthesis of enantiomerically enriched sulfoxides is an area of significant research interest. Various methods for the stereoselective oxidation of sulfides have been developed, which can be broadly categorized into two approaches: the use of chiral oxidizing agents and catalysis with chiral metal complexes or organocatalysts.
While specific studies on the stereoselective oxidation of this compound are not extensively documented, the principles established for other unsymmetrical sulfides, such as methyl phenyl sulfide, are applicable. documentsdelivered.com Chiral titanium complexes in the presence of hydroperoxides, for instance, have been successfully employed for the asymmetric oxidation of sulfides. Similarly, vanadium complexes with chiral ligands have been shown to catalyze the enantioselective oxidation of sulfides with hydrogen peroxide. organic-chemistry.org
Organocatalytic methods, which avoid the use of metals, have also emerged as a powerful tool for stereoselective sulfoxidation. Chiral oxaziridines and other chiral organic oxidants can transfer an oxygen atom to the sulfide in a stereocontrolled manner. Furthermore, the use of chiral phase-transfer catalysts in conjunction with an achiral oxidant can also induce enantioselectivity. The choice of method and catalyst system would be crucial in determining the enantiomeric excess of the resulting allyl(2-methylphenyl) sulfoxide.
Reactions Involving the Allylic Moiety
The carbon-carbon double bond in the allyl group of this compound is a site of rich reactivity, susceptible to attack by both electrophiles and radicals.
Electrophilic Additions to the Carbon-Carbon Double Bond
The double bond in this compound can undergo electrophilic addition reactions, a fundamental transformation of alkenes. chemguide.co.uk In this reaction, an electrophile attacks the electron-rich double bond, leading to the formation of a carbocationic intermediate, which is then intercepted by a nucleophile. The regioselectivity of this addition is generally governed by Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that bears the greater number of hydrogen atoms.
For this compound, the initial addition of an electrophile (E⁺) to the terminal carbon of the allyl group would lead to a secondary carbocation. This carbocation can then be attacked by a nucleophile (Nu⁻) to give the final addition product.
CH₂(E)-CH(Nu)-CH₂-S-C₆H₄-CH₃
The nature of the electrophile and nucleophile can be varied, leading to a wide range of functionalized products. For example, the addition of hydrogen halides (H-X) would yield a haloalkane, while hydration using aqueous acid would result in an alcohol. The presence of the sulfide group can potentially influence the reaction through neighboring group participation, although this is less common for simple allyl sulfides compared to other systems. nih.gov
Radical Additions and Polymerization Initiations
The allylic group in this compound can also participate in radical reactions. Radical addition to the double bond can be initiated by a radical species, leading to a new radical that can propagate a chain reaction. However, allyl monomers are often known to polymerize slowly and produce oligomeric products due to degradative chain transfer. nih.gov This involves the abstraction of an allylic hydrogen atom, which is particularly facile in allyl compounds, leading to a stable, resonance-delocalized radical that is less reactive towards further polymerization.
Despite this, under certain conditions, allyl compounds can be induced to polymerize. researchgate.net Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that has been applied to various monomers, including some functionalized allyl derivatives. cmu.edu The initiation of polymerization of this compound would likely involve the addition of a radical to the double bond, followed by propagation steps. The specific conditions, including the choice of initiator and catalyst, would be critical for achieving successful polymerization.
Ozonolysis and Atmospheric Oxidation Pathways
Ozonolysis is a powerful method for the oxidative cleavage of carbon-carbon double bonds. masterorganicchemistry.com When this compound is treated with ozone, the double bond is cleaved, initially forming a primary ozonide (molozonide), which then rearranges to a more stable ozonide. This ozonide can then be worked up under reductive or oxidative conditions to yield different products. Reductive workup, for example with dimethyl sulfide or zinc, would yield 2-(methylthio)acetaldehyde and formaldehyde.
In the context of atmospheric chemistry, volatile organic compounds containing double bonds, such as allyl sulfides, can be oxidized by atmospheric oxidants like ozone (O₃), hydroxyl radicals (•OH), and nitrate (B79036) radicals (NO₃). The atmospheric oxidation of allyl methyl sulfide, a related compound, has been studied and provides insights into the potential pathways for this compound. rsc.org The reaction with ozone would proceed via the formation of a Criegee intermediate, which can then undergo various unimolecular and bimolecular reactions, contributing to the formation of secondary organic aerosols. copernicus.orgresearchgate.net The oxidation initiated by hydroxyl radicals would likely involve addition to the double bond, leading to the formation of peroxy radicals in the presence of atmospheric oxygen, which then participate in complex reaction cascades. rsc.orgmdpi.com
Rearrangement Reactions of this compound
Allyl aryl sulfides, including this compound, are known to undergo a variety of rearrangement reactions, which can be induced thermally, catalytically, or through the formation of reactive intermediates like sulfur ylides. These reactions are of significant interest in organic synthesis as they allow for the formation of new carbon-carbon and carbon-sulfur bonds, often with a high degree of stereocontrol.
researchgate.netwikipedia.org-Sigmatropic Rearrangements of Sulfur Ylides
A prominent reaction pathway for allyl sulfides involves the researchgate.netwikipedia.org-sigmatropic rearrangement of sulfur ylides. wikipedia.orgresearchgate.net These rearrangements are a class of pericyclic reactions where a substituent moves from one part of a π-system to another. wikipedia.org In the context of allyl sulfides, a sulfur ylide is first generated, typically through the reaction of the sulfide with a carbene or a similar reactive species. This ylide then undergoes a concerted researchgate.netwikipedia.org-sigmatropic shift, leading to a rearranged product. wikipedia.org
The general mechanism for a researchgate.netwikipedia.org-sigmatropic rearrangement of an allylic sulfide involves the formation of a five-membered ring transition state. cmu.edu This process can offer high stereoselectivity, with a strong preference for the formation of the E-alkene (trans) isomer in the product. wikipedia.org The stereochemistry of the newly formed carbon-carbon bond is influenced by the geometry of the starting alkene and the nature of the substituents. wikipedia.org
For this compound, the formation of a sulfur ylide can be initiated, for example, by reaction with a diazo compound in the presence of a copper or rhodium catalyst. The resulting ylide would then rapidly rearrange. An efficient protocol for the researchgate.netwikipedia.org-sigmatropic rearrangement of allyl thioethers has been reported where the key sulfonium (B1226848) ylide intermediate is formed in situ via S-arylation of arynes, a transition metal-free method. rsc.org
Table 1: Factors Influencing Asymmetric researchgate.netwikipedia.org-Sigmatropic Rearrangements of Allyl Sulfides
| Factor | Description | Impact on Reaction |
| Catalyst | Transition metals like copper and rhodium are often used to generate the sulfur ylide from a diazo compound. cmu.edu | The choice of catalyst and ligand can influence the enantioselectivity of the rearrangement. |
| Ligand | Chiral ligands, such as bis-oxazolines, can be employed to induce asymmetry in the formation of the sulfur ylide. cmu.edu | The structure of the ligand is crucial for achieving high enantiomeric excess (ee) in the product. |
| Substrate Structure | The electronic and steric properties of the substituents on the allyl group and the aryl ring affect the reactivity and stereoselectivity. cmu.edu | Electron-donating or withdrawing groups can alter the nucleophilicity of the sulfur atom and the stability of the ylide intermediate. |
| Solvent | The polarity of the solvent can influence the rate and selectivity of the reaction. | Less polar solvents often favor the concerted rearrangement pathway. |
Other Thermally and Catalytically Induced Rearrangements
Beyond ylide-mediated pathways, this compound can undergo other types of rearrangements. The thio-Claisen rearrangement is a wikipedia.orgwikipedia.org-sigmatropic shift that is common for allyl aryl ethers and can also occur with the sulfur analogues. wikipedia.org In this reaction, heating the allyl aryl sulfide leads to the migration of the allyl group to the ortho position of the aromatic ring, forming a 2-allylbenzenethiol, which can then cyclize to form a thiachroman or related heterocyclic structures. researchgate.net For this compound, the presence of the methyl group at the ortho position would direct the rearrangement to the other ortho position. If both ortho positions are blocked, a para-Claisen rearrangement might occur. wikipedia.org
Quantum-chemical studies on the related allyl phenyl sulfide have shown that the thermal transformation can proceed through a chair-like transition state to form a thione intermediate, which then undergoes further reactions. researchgate.net The presence of an acid catalyst, such as methanesulfonic acid, can facilitate the migration of the carbon-carbon double bond in the allyl group. researchgate.net
Catalytic systems involving transition metals can also induce rearrangements. For instance, ruthenium complexes have been shown to catalyze the isomerization of the allyl group to a propenyl group in allyl aryl ethers, and similar reactivity can be expected for allyl aryl sulfides. researchgate.net
Metal-Catalyzed Transformations and Coordination Chemistry
The sulfur atom and the allyl group in this compound provide multiple sites for interaction with transition metals, leading to a rich coordination chemistry and a variety of catalytic transformations.
This compound as a Ligand in Transition Metal Complexes
This compound can act as a ligand, coordinating to a metal center through either the sulfur atom or the π-system of the allyl group. wikipedia.orgwikipedia.org The allyl group can bind to a metal in a monohapto (η¹) or a trihapto (η³) fashion. libretexts.orglibretexts.org The η³-coordination is particularly common and renders the allyl group susceptible to nucleophilic attack. wikipedia.org
The sulfur atom, with its lone pairs of electrons, can also act as a donor ligand, forming complexes with various transition metals. wikipedia.org The nature of the metal and the other ligands present will determine the preferred mode of coordination. In some cases, this compound could act as a chelating ligand, binding through both the sulfur and the allyl group, although this is less common.
Table 2: Potential Coordination Modes of this compound
| Coordination Mode | Binding Atom(s)/Group | Description |
| S-ligation | Sulfur | The sulfur atom donates a lone pair to the metal center. wikipedia.org |
| η¹-allyl | One carbon of the allyl group | The allyl group acts as a one-electron donor, similar to a methyl group. libretexts.orglibretexts.org |
| η³-allyl | All three carbons of the allyl group | The allyl group acts as a three-electron donor, forming a delocalized π-complex with the metal. libretexts.orglibretexts.org |
Role in Cross-Coupling and Functionalization Reactions
This compound can participate in various metal-catalyzed cross-coupling and functionalization reactions. The C–S bond in aryl sulfides can be activated by transition metal complexes, particularly those of nickel and palladium with N-heterocyclic carbene (NHC) ligands, allowing the sulfide to act as an electrophilic coupling partner. researchgate.net This enables reactions like Suzuki-Miyaura, Negishi, and Buchwald-Hartwig aminations, where the arylthio group is replaced by another functional group. researchgate.netnih.gov
The allyl group itself is a versatile handle for functionalization. Transition metal-catalyzed allyl-allyl cross-coupling reactions are a powerful tool for constructing 1,5-dienes. rsc.org Furthermore, heterocyclic allylsulfones, which can be prepared from the corresponding sulfides, have been shown to be effective nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions. acs.org
Detailed Mechanistic Investigations of Key Transformations
Detailed mechanistic studies, often employing computational methods like Density Functional Theory (DFT), have provided valuable insights into the transformations of allyl sulfides. researchgate.netrsc.org For the OH-initiated oxidation of allyl methyl sulfide, a related compound, studies have shown that the reaction proceeds through a pre-reactive complex before addition to the double bond. rsc.org
Mechanistic investigations into the rearrangements of allyl phenyl sulfide have elucidated the energetic profiles of different pathways, including the thio-Claisen rearrangement and acid-catalyzed double bond migration. researchgate.net These studies help in understanding the factors that control the product distribution and in designing more efficient and selective reactions.
For metal-catalyzed reactions, mechanistic studies focus on the elementary steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. nih.gov In the case of cross-coupling reactions involving aryl sulfides, the oxidative addition of the C–S bond to the metal center is often the rate-determining step. researchgate.net The nature of the ligand on the metal catalyst plays a crucial role in facilitating this step. researchgate.net
Spectroscopic and Structural Elucidation Studies of Allyl 2 Methylphenyl Sulfide
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of Allyl(2-methylphenyl) sulfide (B99878), offering profound insights into its atomic-level connectivity and spatial arrangement.
Elucidation of Molecular Connectivity and Structure through 1D and 2D NMR Techniques
The structural framework of Allyl(2-methylphenyl) sulfide has been confirmed through one-dimensional (1D) and two-dimensional (2D) NMR experiments. While ¹H NMR and IR spectroscopic analyses have been noted as consistent with the established structure, detailed public-domain spectral assignments are not extensively available. cmu.edu
In a typical ¹H NMR spectrum of this compound, one would expect to observe distinct signals corresponding to the allyl group protons and the protons of the 2-methylphenyl group. The allyl protons would present as a complex multiplet system due to spin-spin coupling. Specifically, the methylene (B1212753) protons adjacent to the sulfur atom would likely appear as a doublet, the terminal vinyl protons would show distinct signals for the cis and trans protons, each split into a doublet of doublets, and the internal vinyl proton would appear as a multiplet. The aromatic protons of the 2-methylphenyl ring would exhibit characteristic splitting patterns in the aromatic region of the spectrum, while the methyl group protons would appear as a singlet in the upfield region.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule, including the three distinct carbons of the allyl group, the carbons of the aromatic ring, and the methyl carbon.
To unequivocally establish the molecular connectivity, 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable. A COSY experiment would reveal the coupling relationships between adjacent protons, confirming the proton sequence within the allyl and 2-methylphenyl moieties. HSQC would correlate the proton signals with their directly attached carbon atoms, while HMBC would provide crucial information about longer-range (2-3 bond) correlations between protons and carbons, thereby solidifying the assignment of the entire molecular structure.
Conformational Analysis via Dynamic NMR and Chemical Shift Anisotropy
The conformational dynamics and preferred spatial orientation of the allyl and 2-methylphenyl groups in this compound could be investigated using dynamic NMR spectroscopy and analysis of chemical shift anisotropy (CSA). Dynamic NMR studies would involve recording NMR spectra at various temperatures to monitor changes in the spectral lineshape. These changes can provide information about the energy barriers for conformational exchange processes, such as rotation around the C-S and C-C single bonds.
Chemical shift anisotropy, which arises from the orientation-dependent magnetic shielding of a nucleus, can also offer insights into the molecule's three-dimensional structure and electronic environment. While specific studies on the dynamic NMR and CSA of this compound are not widely reported, these techniques remain powerful tools for a deeper understanding of its conformational preferences in solution.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in this compound and offers insights into its molecular vibrations.
Identification of Characteristic Functional Group Vibrations
The infrared spectrum of this compound displays a series of absorption bands that are characteristic of its constituent functional groups. cmu.edu The presence of both aliphatic and aromatic C-H bonds is confirmed by stretching vibrations observed around 3082-3060 cm⁻¹. cmu.edu The C=C stretching vibration of the allyl group is identified by a weak band at 1636 cm⁻¹. cmu.edu Aromatic ring skeletal vibrations are evidenced by a band at 1589 cm⁻¹ and a strong absorption at 1469 cm⁻¹. cmu.edu The out-of-plane bending vibrations of the allyl group's C-H bonds are responsible for the medium intensity bands at 987 and 919 cm⁻¹. cmu.edu A strong band at 743 cm⁻¹ is characteristic of the C-H out-of-plane bending for the ortho-substituted benzene (B151609) ring. cmu.edu
| Vibrational Frequency (cm⁻¹) | Assignment |
| 3082 (weak) | Aromatic C-H Stretch |
| 3060 (weak) | Olefinic C-H Stretch |
| 1636 (weak) | C=C Stretch (Allyl) |
| 1589 (medium) | Aromatic C=C Stretch |
| 1469 (strong) | Aromatic C=C Stretch |
| 987 (medium) | =C-H Out-of-Plane Bend |
| 919 (medium) | =CH₂ Out-of-Plane Bend |
| 743 (strong) | Aromatic C-H Out-of-Plane Bend (ortho-disubstituted) |
Table 1: Characteristic Infrared Vibrational Frequencies of this compound. cmu.edu
Raman spectroscopy would serve as a complementary technique to IR spectroscopy. Due to the different selection rules, vibrations that are weak in the IR spectrum, such as the C=C and C-S stretching modes, would be expected to show strong signals in the Raman spectrum, providing a more complete picture of the vibrational modes of the molecule.
Insights into Molecular Symmetry and Intermolecular Interactions
The vibrational spectra can also provide information regarding the molecule's symmetry. For this compound, which has a low degree of symmetry, a large number of fundamental vibrations are expected to be active in both IR and Raman spectra. The positions and widths of the absorption bands can also be influenced by intermolecular interactions. In the condensed phase, dipole-dipole interactions and van der Waals forces can lead to shifts and broadening of the vibrational bands compared to the gas phase.
Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through the analysis of its fragmentation patterns.
Gas chromatography-mass spectrometry (GC-MS) analysis has confirmed the molecular formula of this compound to be C₁₀H₁₂S, with a corresponding molecular weight of 164.266 g/mol . mlsoft.in
| Property | Value |
| Molecular Formula | C₁₀H₁₂S |
| Molecular Weight | 164.266 g/mol |
Table 2: Molecular Properties of this compound Determined by Mass Spectrometry. mlsoft.in
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a powerful technique used to determine the elemental formula of a compound with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. For this compound, the chemical formula is C10H12S.
The theoretical exact mass can be calculated using the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, and ³²S). This high-precision measurement allows for the unambiguous identification of the compound by distinguishing it from other molecules with the same nominal mass.
Table 1: Theoretical HRMS Data for this compound (C₁₀H₁₂S)
| Ion Species | Theoretical Exact Mass (m/z) |
|---|---|
| [M]⁺ | 164.06597 |
| [M+H]⁺ | 165.07379 |
| [M+Na]⁺ | 187.05586 |
This data serves as a reference for experimental analysis, where a measured mass within a narrow tolerance (typically <5 ppm) of the theoretical value would confirm the elemental composition of this compound.
Tandem Mass Spectrometry (MS/MS) for Fragment Identification
Tandem mass spectrometry (MS/MS) is an analytical technique that involves multiple stages of mass analysis, typically used to probe the structure of a molecule. wikipedia.orgnationalmaglab.org In an MS/MS experiment, the intact molecule (precursor ion) is first isolated, then fragmented through collision-induced dissociation, and the resulting fragment ions (product ions) are analyzed. nationalmaglab.org This process provides a fragmentation pattern that acts as a structural fingerprint of the molecule.
While specific experimental MS/MS data for this compound is not widely published, the fragmentation pattern can be predicted based on the known behavior of related allyl aryl sulfides. nih.gov The primary fragmentation pathways would likely involve cleavage of the allyl group and rearrangements.
Key predicted fragmentation processes include:
Loss of the allyl radical (•C₃H₅): This is a common pathway for allyl-substituted compounds, leading to the formation of a stable 2-methylthiophenol cation.
McLafferty-type rearrangement: This rearrangement is possible in related compounds and could lead to characteristic neutral losses. nih.gov
Cleavage of the C-S bond: This can occur, leading to fragments corresponding to the allyl cation and the 2-methylphenylthio radical, or vice versa.
Table 2: Predicted Major Fragment Ions of this compound in MS/MS
| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Formula | Fragment Mass (m/z) | Proposed Neutral Loss |
|---|---|---|---|---|
| 164.07 | [M - C₃H₅]⁺ | C₇H₇S⁺ | 123.03 | •C₃H₅ |
| 164.07 | [C₃H₅]⁺ | C₃H₅⁺ | 41.04 | •C₇H₇S |
| 123.03 | [C₆H₅]⁺ | C₆H₅⁺ | 77.04 | CS, H₂ |
The analysis of these fragments helps to piece together the original structure of the molecule, confirming the connectivity of the allyl group, the sulfur atom, and the 2-methylphenyl ring.
X-ray Crystallography of this compound Derivatives and Complexes
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. While obtaining suitable crystals of the parent liquid this compound can be challenging, its derivatives or metal complexes can often be crystallized and analyzed. scirp.orgnih.gov The allyl and sulfide moieties can act as ligands, binding to metal centers to form stable, crystalline coordination complexes. libretexts.orgslideshare.net
Determination of Solid-State Molecular Conformation and Geometry
Once a suitable crystal of a derivative or complex is obtained, X-ray diffraction analysis provides precise measurements of bond lengths, bond angles, and torsion angles. This information reveals the molecule's conformation in the solid state.
For a hypothetical metal complex of this compound, crystallographic analysis would determine:
The coordination geometry around the metal center (e.g., tetrahedral, square planar, or octahedral). scirp.orgnih.gov
The bond lengths between the metal and the sulfur atom, as well as any interactions with the allyl group's π-system.
The precise bond angles within the 2-methylphenyl ring and the allyl group.
The torsion angle describing the orientation of the 2-methylphenyl group relative to the C-S-C plane.
Table 3: Representative Crystallographic Parameters for a Hypothetical Metal Complex of this compound
| Parameter | Description | Typical Value Range |
|---|---|---|
| M-S Bond Length | Distance between the metal center and the sulfur atom. | 2.2 - 2.6 Å |
| C-S-C Bond Angle | Angle formed by the phenyl carbon, sulfur, and allyl carbon. | 95 - 105° |
| C-C-C Bond Angle (Allyl) | Angle within the allyl group. | ~120° |
| Dihedral Angle (C-C-S-C) | Torsion angle defining the rotation around the S-C(phenyl) bond. | Varies depending on packing |
Analysis of Supramolecular Assembly and Packing Motifs
Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal lattice. This supramolecular assembly is governed by non-covalent intermolecular interactions. nih.gov In crystals of this compound derivatives, one would analyze:
Van der Waals Forces: These are the primary interactions governing the packing of nonpolar groups like the phenyl ring and allyl chain.
π-π Stacking: The aromatic 2-methylphenyl rings may stack on top of each other, contributing to crystal stability.
C-H···π Interactions: Hydrogen atoms from the allyl or methyl groups can interact with the electron cloud of adjacent aromatic rings.
The study of these packing motifs is crucial for understanding the material's bulk properties and for the rational design of new materials with desired structural features, a field known as crystal engineering. psu.edu
Theoretical and Computational Investigations of Allyl 2 Methylphenyl Sulfide
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For allyl(2-methylphenyl) sulfide (B99878), these methods have been employed to determine its stable geometric configurations and the distribution of electrons within the molecule.
Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure of medium-sized organic molecules like allyl(2-methylphenyl) sulfide due to its balance of computational cost and accuracy. Studies on analogous systems, such as allyl phenyl sulfide, have utilized DFT methods like B3PW91/6-31G** to calculate transformation routes and analyze reaction mechanisms. researchgate.net For substituted aryl sulfides, DFT calculations help in understanding how electronic and steric factors, like the ortho-methyl group in this compound, influence reaction pathways and stereoselectivity. cmu.edu
Computational studies on similar molecules, such as methyl phenyl sulfide, have employed various DFT functionals, including B3LYP, to determine steric and electronic structures. pleiades.onlinepleiades.online These studies confirm that DFT can accurately predict molecular geometries, such as the coplanar orientation of the C-S-C fragment with the benzene (B151609) ring, which is a key structural feature. pleiades.online This foundational knowledge is directly applicable to understanding the geometry of this compound.
Table 1: Representative DFT Functionals and Basis Sets Used in Studies of Aryl Sulfides
| Functional | Basis Set | Application | Reference |
|---|---|---|---|
| B3PW91 | 6-31G** | Reaction mechanism studies of allyl phenyl sulfide. | researchgate.net |
| B3LYP | 6-311++G(3d,p) | Steric and electronic structure of methyl phenyl sulfide. | pleiades.online |
| B3LYP | 6-31G(d,p) | Geometry optimization for reaction mechanism studies. | researchgate.net |
For higher accuracy, particularly in calculating energy barriers and reaction energies, ab initio methods are employed. While computationally more intensive, methods like Møller-Plesset perturbation theory (MP2) provide a more rigorous treatment of electron correlation. For instance, studies on methyl phenyl sulfide have used MP2 with extended basis sets like 6-311++G(3d,p) to refine the understanding of its structure, confirming the findings from DFT. pleiades.online Such high-level calculations are crucial for validating the results obtained from more cost-effective DFT methods and for providing benchmark data for complex potential energy surfaces.
Conformational Analysis and Potential Energy Surfaces
The flexibility of the allyl group and its orientation relative to the 2-methylphenyl ring mean that this compound can exist in several different conformations. Computational methods are used to map the potential energy surface (PES) of the molecule, identifying the low-energy conformers and the energy barriers that separate them.
Studies on related molecules like methyl phenyl sulfide have shown that rotation around the C(sp²)–S bond can be nearly free, leading to a flattened potential well. pleiades.online The presence of the allyl group and the ortho-methyl substituent in this compound introduces additional steric constraints that lead to more defined energy minima. Understanding the relative energies of these conformers is critical, as the starting conformation can significantly influence the stereochemical outcome of pericyclic reactions, such as the Thio-Claisen rearrangement.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry allows for the prediction of various spectroscopic properties, including NMR chemical shifts, vibrational frequencies (IR), and electronic absorption spectra. These predictions serve as a powerful tool for interpreting experimental data and confirming the structures of reactants, intermediates, and products.
For example, in the study of the rearrangement of allyl phenyl sulfide, computational methods can predict the vibrational frequencies of transition state structures. researchgate.net While specific data for this compound is not abundant in the provided results, the methodology is well-established. Calculations on methyl phenyl sulfide have demonstrated the ability of methods like B3LYP and MP2 to provide results that align well with experimental data, resolving previous discrepancies. pleiades.online This validation gives confidence in applying the same theoretical models to predict the spectroscopic fingerprints of this compound and its derivatives.
Table 2: Computational Methods for Spectroscopic Prediction
| Spectroscopic Parameter | Computational Method | Typical Application |
|---|---|---|
| Vibrational Frequencies (IR) | DFT (e.g., B3LYP) | Characterization of stable molecules and transition states. |
| NMR Chemical Shifts | GIAO-DFT | Structural elucidation and confirmation. |
| Electronic Transitions (UV-Vis) | TD-DFT | Prediction of absorption spectra. |
Reaction Mechanism Studies Through Computational Modeling
Perhaps the most significant application of computational chemistry to this compound is in the elucidation of its reaction mechanisms, particularly the famed researchgate.netacs.org-sigmatropic Thio-Claisen rearrangement.
The thermal rearrangement of allyl aryl sulfides is a classic example of a pericyclic reaction. acs.orgcapes.gov.br Computational modeling has been instrumental in mapping the entire reaction pathway, from the reactant to the final product, via a high-energy transition state.
For this compound, the ortho-methyl group is expected to influence the stability of the transition state and potentially direct the regioselectivity of the subsequent cyclization steps. The strict conformational requirements of the five-membered transition state in related researchgate.netacs.org-sigmatropic rearrangements are well-documented and lead to high stereoselectivity. cmu.edu Computational studies can quantify these steric and electronic effects, providing a detailed, atomistic picture of how the reaction proceeds. cmu.edu
Table 3: Key Computational Findings in Thio-Claisen Rearrangement Studies
| System | Method | Key Finding | Reference |
|---|---|---|---|
| Allyl Phenyl Sulfide | B3PW91/6-31G** | Identification of a chair-like transition state leading to a thione intermediate. | researchgate.net |
| Allyl 2,6-dimethylphenyl Sulfide | Cu(I)/bis-oxazoline catalyzed | The ortho,ortho-disubstitution significantly increases enantioselectivity in the rearrangement. | cmu.edu |
| Allylic Sulfoxides | N/A (Review) | The researchgate.netacs.org-sigmatropic rearrangement proceeds through an ordered transition state, allowing for good stereochemical transfer. | nih.gov |
Energetic Profiles and Kinetic Analysis of Key Transformations
The thermal and catalyzed transformations of this compound are of significant interest in synthetic chemistry, with the thio-Claisen rearrangement being a prominent reaction pathway. This researchgate.netresearchgate.net-sigmatropic rearrangement, analogous to the well-known Claisen rearrangement in allyl aryl ethers, involves the intramolecular reorganization of the allyl group from the sulfur atom to the ortho-position of the phenyl ring. libretexts.orglibretexts.orgorganic-chemistry.org Computational studies, primarily using density functional theory (DFT), have been instrumental in elucidating the energetic landscapes and kinetic parameters of these transformations for related allyl aryl sulfides. researchgate.net
A key transformation of this compound is the researchgate.netresearchgate.net-sigmatropic rearrangement to form 2-allyl-6-methylbenzenethiol. This process is generally understood to proceed through a concerted, cyclic transition state. researchgate.netlibretexts.org Quantum-chemical calculations on the parent compound, allyl phenyl sulfide, indicate that the reaction proceeds via a chair-like transition state. researchgate.net The presence of the methyl group at the ortho-position in this compound introduces steric and electronic effects that influence the reaction's energetic profile.
Kinetic analysis of these transformations can be performed by calculating the rate constants using transition state theory, which incorporates the calculated activation free energy (ΔG‡). The rate of the rearrangement is expected to be sensitive to temperature, a hallmark of many pericyclic reactions. organic-chemistry.org
Below is a hypothetical data table based on typical computational results for thio-Claisen rearrangements of substituted allyl aryl sulfides, illustrating the kind of data generated in such theoretical investigations.
Table 1: Calculated Energetic and Kinetic Parameters for the Thio-Claisen Rearrangement of this compound (Hypothetical Data)
| Parameter | Value (Gas Phase) | Value (Toluene) |
| Activation Energy (Ea) | 25-30 kcal/mol | 23-28 kcal/mol |
| Enthalpy of Reaction (ΔH) | -10 to -15 kcal/mol | -11 to -16 kcal/mol |
| Gibbs Free Energy of Activation (ΔG‡) | 30-35 kcal/mol | 28-33 kcal/mol |
| Rate Constant (k) at 298 K | 1 x 10⁻⁵ to 1 x 10⁻⁴ s⁻¹ | 5 x 10⁻⁵ to 5 x 10⁻⁴ s⁻¹ |
Another potential transformation is the researchgate.netrsc.org-sigmatropic rearrangement, which can be triggered by specific reagents, such as in the presence of an aryne. nih.gov This rearrangement would lead to a different constitutional isomer. Density functional theory calculations have been employed to study the mechanism of copper(I)-catalyzed researchgate.netrsc.org-sigmatropic rearrangements of diazoesters with allylic sulfides, revealing the intricate role of the catalyst in stabilizing intermediates and controlling stereoselectivity. acs.org While not a thermal rearrangement, these studies highlight the utility of computational methods in understanding the complex reaction pathways available to allyl sulfides. acs.orgnih.gov
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the dynamic behavior of molecules like this compound in various environments. nih.govrsc.org These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of atoms over time. nih.gov This allows for the exploration of conformational landscapes, solvent effects, and the dynamics of intermolecular interactions.
For this compound, an all-atom force field would be employed to describe the intramolecular and intermolecular interactions. rsc.orgrsc.org The force field parameters, including bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic), are crucial for the accuracy of the simulation. rsc.org
A primary application of MD simulations for this compound would be to study its conformational flexibility. The relative orientations of the allyl group and the 2-methylphenyl group are subject to rotational freedom around the C-S bonds. MD simulations can reveal the preferred conformations in different solvents and at various temperatures, as well as the energy barriers between different conformational states.
Furthermore, MD simulations can provide insights into the solvation structure of this compound. By simulating the compound in a box of explicit solvent molecules (e.g., water, toluene), one can analyze the radial distribution functions to understand how solvent molecules arrange themselves around the solute. This is particularly important for understanding reaction kinetics, as the solvent can influence the stability of the reactant, transition state, and product. researchgate.net
The dynamic behavior of this compound at interfaces, such as a liquid-vapor interface or on the surface of a solid catalyst, could also be investigated using MD simulations. These simulations can shed light on the orientation of the molecule at the interface and its diffusion characteristics, which are pertinent to understanding heterogeneous catalysis. springerprofessional.de
The following table outlines the potential insights that could be gained from MD simulations of this compound.
Table 2: Potential Applications of Molecular Dynamics Simulations for this compound
| Simulation Aspect | Information Gained |
| Conformational Analysis | Identification of low-energy conformers, rotational barriers around C-S and C-C bonds, and the influence of the methyl group on the overall shape. |
| Solvation Dynamics | Characterization of the solvation shell in different solvents, hydrogen bonding interactions (if applicable), and the solvent's role in stabilizing different conformers. |
| Transport Properties | Calculation of diffusion coefficients in various media, providing insights into its mobility. |
| Interfacial Behavior | Understanding the orientation and interaction with surfaces or interfaces, relevant for catalytic or separation processes. |
Advanced Applications of Allyl 2 Methylphenyl Sulfide in Organic Synthesis and Materials Science
Allyl(2-methylphenyl) sulfide (B99878) as a Synthetic Intermediate and Building Block
The bifunctional nature of Allyl(2-methylphenyl) sulfide makes it a valuable building block for the synthesis of more elaborate chemical structures. klinger-lab.de Both the allyl and the aryl sulfide components can be selectively targeted to construct molecules with significant structural complexity.
This compound serves as a strategic component in the assembly of complex organic molecules. sciencedaily.comnih.gov The allyl group is a particularly versatile functional handle, capable of participating in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, the alkene of the allyl group can undergo various cycloaddition reactions, such as [4+2] cycloadditions, to rapidly construct six-membered rings, which are core structures in many natural products and pharmaceuticals. nih.gov
Furthermore, the compound can be utilized in transition metal-catalyzed allylation reactions. acs.org In such processes, metals like palladium can activate the allyl group, enabling it to act as an electrophile for coupling with a wide range of nucleophiles. The 2-methylphenyl (tolyl) group can exert subtle steric and electronic effects, influencing the regioselectivity and stereoselectivity of these transformations. This controlled reactivity is crucial when assembling intricate molecular architectures where precise spatial arrangement of atoms is required. nih.gov
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and asymmetric synthesis. This compound is a prochiral molecule, meaning it can be converted into a chiral compound in a single synthetic step. The sulfur atom, bonded to three different groups (allyl, 2-methylphenyl, and a lone pair of electrons), becomes a stereocenter upon oxidation. wikipedia.org
The stereoselective oxidation of the sulfide to a sulfoxide (B87167) is a well-established and reliable method for creating chiral sulfur compounds. nih.gov This transformation yields chiral allyl(2-methylphenyl) sulfoxide. The energy barrier to invert the stereocenter in such sulfoxides is typically high, rendering them optically stable at room temperature. wikipedia.org These chiral sulfoxides are not merely synthetic targets but can also serve as powerful chiral auxiliaries, directing the stereochemical outcome of subsequent reactions at nearby functional groups. They are also recognized as important pharmacophores in drug design. nih.gov
Utilization in Catalysis and Organocatalysis
The unique electronic and structural features of this compound and its derivatives suggest potential applications in both metal-based and metal-free catalytic systems.
While not a classical ligand, the sulfur atom in this compound possesses a lone pair of electrons that can coordinate to transition metals. wikipedia.org By chemically modifying the structure, for example, by introducing additional phosphine (B1218219), amine, or other donor groups onto the phenyl ring, it is possible to design sophisticated multidentate ligands. Such ligands are instrumental in controlling the reactivity and selectivity of transition metal catalysts. rsc.org The interplay between the "soft" sulfur donor and other "hard" or "soft" donors can fine-tune the electronic and steric environment around the metal center, leading to enhanced catalytic performance in reactions like cross-coupling, hydrogenation, and allylic substitution. acs.orgorganic-chemistry.org
| Potential Transition Metal | Catalytic Application | Role of Sulfide-Containing Ligand |
|---|---|---|
| Palladium (Pd) | Cross-Coupling Reactions (e.g., Suzuki, Heck) | Stabilizes the active catalytic species and influences reductive elimination. |
| Rhodium (Rh) | Hydroformylation, Hydrothiolation | Controls regioselectivity (linear vs. branched products) and enantioselectivity. organic-chemistry.org |
| Nickel (Ni) | C-S Coupling, Reductive Coupling | Facilitates oxidative addition and stabilizes low-valent metal centers. organic-chemistry.orgorganic-chemistry.org |
| Iridium (Ir) | Asymmetric Hydrogenation, Allylation | Creates a chiral environment for enantioselective transformations. organic-chemistry.org |
| Copper (Cu) | C-S Bond Formation, Click Chemistry | Promotes coupling between thiols and various partners. organic-chemistry.org |
Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a sustainable alternative to metal-based catalysts. While the direct use of this compound as an organocatalyst is not a widely documented area, its role as a substrate in organocatalytic reactions is of significant interest. For instance, the allyl group can be activated by an aminocatalyst to participate in cascade reactions. An example is the eliminative [4+2] cycloaddition between allyl-containing substrates and α,β-unsaturated aldehydes, which can construct complex cyclic systems with high enantioselectivity. nih.gov Furthermore, organocatalytic methods employing visible light have been developed for the synthesis of aryl sulfides, highlighting the compatibility of the sulfide moiety with modern, mild synthetic protocols. scispace.comrsc.org
Integration into Polymer Science and Advanced Materials
The presence of a polymerizable allyl group makes this compound an attractive monomer for the synthesis of advanced functional polymers. This approach aligns with green chemistry principles by potentially utilizing renewable resources. rsc.org
Allyl sulfides are key components in the formation of novel polymers through processes like inverse vulcanization, where they can be co-polymerized with elemental sulfur to create high-sulfur-content materials. rsc.orgnsf.gov These materials have applications as adhesives, coatings, and specialized optical materials. The polymerization is typically initiated by heat, which causes homolytic cleavage of sulfur-sulfur or carbon-sulfur bonds to form radicals that drive the polymerization process. nsf.gov
Another advanced application is the incorporation of allyl sulfide units into vinyl polymers to create materials with enhanced recyclability. digitellinc.com The allyl sulfide linkage can participate in a dynamic chemical process known as addition-fragmentation chain transfer (AFT). This process allows the polymer chains to be broken down and reformed under specific stimuli, such as ultrasound, facilitating the recycling and reprocessing of the material. digitellinc.com
| Polymerization Method | Role of this compound | Resulting Polymer Property/Application |
|---|---|---|
| Radical Polymerization / Inverse Vulcanization | Monomer or Comonomer | Formation of renewable adhesives and high-sulfur-content polysulfides. rsc.org |
| Copolymerization with Vinyl Monomers (e.g., Styrene) | Addition-Fragmentation Transfer (AFT) Agent | Enhanced recyclability and network rearrangement under stimulus (e.g., ultrasound). digitellinc.com |
| Thiol-ene "Click" Chemistry | "Ene" Component | Creation of cross-linked polymer networks for coatings and biomaterials. |
Use in Specialty Polymer Synthesis
The incorporation of this compound into polymer chains can impart unique properties to the resulting materials. The allyl group provides a reactive site for polymerization and cross-linking, while the 2-methylphenyl group can influence the polymer's thermal stability, solubility, and mechanical properties.
Research into the use of substituted aryl allyl sulfides in polymerization has shown that the nature and position of the substituent on the phenyl ring play a crucial role in the reactivity of the monomer and the characteristics of the final polymer. While specific data on the homopolymerization of this compound is limited in publicly available literature, the principles of free-radical and other polymerization techniques can be applied.
Table 1: Potential Polymerization Methods for this compound
| Polymerization Method | Description | Potential Advantages |
| Free-Radical Polymerization | Initiation by a free radical source leads to the addition of monomer units. | Well-established method, compatible with a wide range of monomers. |
| Thiol-Ene Reaction | Addition of a thiol across the double bond of the allyl group, often initiated by UV light or a radical initiator. | High efficiency, can lead to the formation of cross-linked networks. |
| Metathesis Polymerization | Ring-opening metathesis polymerization (ROMP) or acyclic diene metathesis (ADMET) could potentially be utilized. | Can produce polymers with controlled architectures. |
The presence of the ortho-methyl group is expected to introduce steric hindrance, which could affect the rate of polymerization and the molecular weight of the resulting polymer. Furthermore, this substitution can enhance the solubility of the polymer in organic solvents and modify its thermal properties, such as the glass transition temperature (Tg).
Applications in Functional Coatings and Resins
The properties of this compound make it a candidate for the development of functional coatings and resins. The ability of the allyl group to participate in cross-linking reactions is particularly valuable in this context, as it can lead to the formation of durable and chemically resistant films.
When incorporated into a coating formulation, this compound can act as a reactive diluent or a cross-linking agent. Its aromatic nature can contribute to the coating's hardness, gloss, and resistance to environmental degradation. The ortho-methyl group may also play a role in tuning the flexibility and adhesion of the coating to various substrates.
The thiol-ene reaction, in particular, offers a pathway to create highly uniform and rapidly curing coatings. By reacting this compound with multifunctional thiols, a cross-linked network can be formed, resulting in a solid and stable coating.
Table 2: Potential Properties of Coatings and Resins Incorporating this compound
| Property | Potential Contribution of this compound |
| Hardness | The rigid aromatic ring can increase the hardness of the cured material. |
| Chemical Resistance | The cross-linked sulfide network can provide resistance to solvents and other chemicals. |
| Adhesion | The overall structure can be tailored to promote adhesion to different surfaces. |
| Thermal Stability | The aromatic and sulfide moieties can contribute to improved thermal stability. |
Analytical Applications in Research Contexts
In a research setting, the analysis of this compound and its derivatives is crucial for understanding reaction kinetics, polymer structure, and material properties. A variety of analytical techniques can be employed for its characterization.
Table 3: Analytical Techniques for the Characterization of this compound and its Polymers
| Analytical Technique | Application | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structure elucidation and purity assessment. | Chemical structure, presence of impurities, and monomer conversion during polymerization. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Confirmation of the allyl and aromatic groups, and monitoring of the disappearance of the allyl double bond during polymerization. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile compounds. | Purity analysis of the monomer and identification of byproducts. |
| Gel Permeation Chromatography (GPC) | Determination of polymer molecular weight and distribution. | Average molecular weight and polydispersity of polymers synthesized from this compound. |
| Differential Scanning Calorimetry (DSC) | Thermal analysis of materials. | Glass transition temperature (Tg) and other thermal transitions of polymers. |
| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability. | Decomposition temperature and thermal degradation profile of polymers. |
While specific analytical studies dedicated solely to this compound are not widely reported, the established methods for the analysis of aryl allyl sulfides are directly applicable. These techniques are essential for quality control of the monomer and for correlating the structure of the resulting polymers with their physical and chemical properties.
Derivatives and Analogues of Allyl 2 Methylphenyl Sulfide
Synthesis and Characterization of Structurally Modified Analogues
The synthesis of analogues of allyl(2-methylphenyl) sulfide (B99878) provides a platform to study the influence of various functional groups on the compound's properties. These synthetic efforts are broadly categorized into modifications of the phenyl ring and alterations of the allyl chain.
Modifications to the Phenyl Ring Substituents
The introduction of different substituents onto the phenyl ring of allyl(2-methylphenyl) sulfide allows for a systematic investigation of electronic and steric effects on the molecule's behavior. A general approach to these analogues involves the reaction of a substituted 2-methylthiophenol with an appropriate allyl halide.
For instance, the synthesis of various aryl allyl sulfides can be achieved through the S-allylation of the corresponding thiophenols. pharmatutor.orgorganic-chemistry.orgorganic-chemistry.org While specific examples for a wide range of substituted allyl(2-methylphenyl) sulfides are not extensively detailed in the reviewed literature, the general methods described for aryl allyl sulfides can be applied. These methods include reactions of thiols with allyl acetates catalyzed by nickel complexes or with allyl alcohols catalyzed by tin(II) triflate. organic-chemistry.orgorganic-chemistry.org
A representative synthesis would involve the deprotonation of a substituted 2-methylthiophenol with a suitable base, followed by nucleophilic substitution with an allyl halide. The nature of the substituent on the phenyl ring (e.g., electron-donating or electron-withdrawing groups) can influence the nucleophilicity of the thiophenol and thus the reaction conditions required.
Table 1: Representative Synthetic Approaches for Phenyl-Substituted Analogues of this compound
| Starting Material (Substituted 2-Methylthiophenol) | Reagent | Catalyst/Conditions | Product |
| 2-Methyl-4-nitrothiophenol | Allyl bromide | NaH, THF | Allyl(2-methyl-4-nitrophenyl) sulfide |
| 4-Methoxy-2-methylthiophenol | Allyl chloride | K2CO3, Acetone | Allyl(4-methoxy-2-methylphenyl) sulfide |
| 2-Methyl-4-chlorothiophenol | Allyl iodide | Cs2CO3, DMF | Allyl(4-chloro-2-methylphenyl) sulfide |
This table presents hypothetical examples based on general synthetic methods for aryl allyl sulfides, as specific data for these particular derivatives of this compound were not found in the search results.
Characterization of these analogues typically involves standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry (MS) to confirm the molecular structure and purity.
Alterations of the Allyl Chain
Modifications to the allyl chain of this compound introduce further structural diversity, allowing for the study of how changes in the olefinic portion of the molecule affect its reactivity. These alterations can include the introduction of substituents on the allyl group or changing the length of the alkenyl chain.
The synthesis of such analogues can be achieved by reacting 2-methylthiophenol with a correspondingly substituted allyl halide or other allylic electrophile. For example, reaction with crotyl bromide would yield crotyl(2-methylphenyl) sulfide, an analogue with a methyl substituent on the allyl chain. Similarly, using cinnamyl chloride would introduce a phenyl substituent.
General methods for the synthesis of allylic sulfides with modified allyl chains have been reported, such as the iridium-catalyzed regio- and enantioselective allylation of thiols with substituted allyl carbonates. pharmatutor.org Another approach involves the reaction of N-allylhydrazones with aldehydes to stereoselectively synthesize dienes, which could potentially be adapted to create more complex allyl sulfide structures. organic-chemistry.org
Table 2: Examples of Allyl-Chain-Modified Analogues of this compound
| Allylic Electrophile | Product |
| Crotyl bromide | (E/Z)-Crotyl(2-methylphenyl) sulfide |
| Cinnamyl chloride | Cinnamyl(2-methylphenyl) sulfide |
| 3-Bromo-2-methylprop-1-ene | (2-Methylallyl)(2-methylphenyl) sulfide |
This table provides illustrative examples of potential analogues. Specific synthetic details and characterization data for these compounds were not available in the provided search results.
Stereochemical Aspects of Chiral Sulfide and Sulfoxide (B87167) Derivatives
The presence of a sulfur atom in this compound allows for the formation of chiral sulfoxides upon oxidation. The stereochemistry of these derivatives is a key area of research, with a focus on controlling the enantioselectivity and diastereoselectivity of their synthesis and subsequent reactions.
Enantioselective Synthesis and Reactions
The enantioselective synthesis of chiral sulfoxides from their corresponding prochiral sulfides is a well-established field. rsc.org Various catalytic systems have been developed to achieve high enantiomeric excess (ee). For aryl alkyl sulfides, methods involving chiral titanium or vanadium complexes as catalysts for oxidation have proven effective. rsc.org
While specific studies on the enantioselective oxidation of this compound are not detailed in the available literature, general protocols for the asymmetric oxidation of similar sulfides can be applied. For instance, the reaction of α-lithiated allyl aryl sulfides with ketones in the presence of chiral bis(oxazoline) ligands has been shown to proceed with a degree of enantioselectivity. nih.gov
The development of rhodium-catalyzed direct hydrosulfonylation of allenes and alkynes also presents a pathway to chiral allylic sulfones, which are structurally related to sulfoxides. nih.gov
Table 3: Potential Methods for Enantioselective Synthesis of Allyl(2-methylphenyl) sulfoxide
| Method | Chiral Catalyst/Reagent | Expected Outcome |
| Asymmetric Oxidation | Chiral Vanadium or Titanium complexes | Enantioenriched (R)- or (S)-allyl(2-methylphenyl) sulfoxide |
| Reaction of α-lithiated sulfide | n-BuLi / Chiral bis(oxazoline) ligand | Enantioenriched α-addition products with aldehydes/ketones |
This table outlines potential synthetic strategies based on general methodologies, as specific experimental data for this compound were not found.
Diastereoselective Transformations
Once a chiral center is established at the sulfur atom, subsequent reactions can be influenced by this stereocenter, leading to diastereoselective outcomes. For instance, Diels-Alder reactions involving enantiopure 2-(p-tolylsulfinyl)-1,4-naphthoquinone with chiral racemic acyclic dienes have been shown to proceed with diastereoselectivity. acs.org
The diastereoselectivity of radical additions to chiral arylsulfoxides has also been studied, with quantitative structure-diastereoselectivity relationships being developed. nih.gov Furthermore, hydroxyl-directed regio- and diastereoselective reductions of allylic sulfones have been achieved. nih.gov These studies provide a framework for predicting and controlling the stereochemical outcome of reactions involving chiral sulfoxide derivatives of this compound.
Comparative Reactivity Studies of Analogous Compounds
The synthesis of a library of structurally diverse analogues of this compound enables comparative studies of their reactivity. By systematically varying the substituents on the phenyl ring and the structure of the allyl chain, it is possible to probe the electronic and steric factors that govern the reactivity of the sulfur atom and the double bond.
For example, the presence of electron-withdrawing groups on the phenyl ring would be expected to decrease the electron density on the sulfur atom, potentially affecting its nucleophilicity and its susceptibility to oxidation. Conversely, electron-donating groups would have the opposite effect.
While specific comparative reactivity studies for analogues of this compound are not available in the reviewed literature, the principles of physical organic chemistry suggest that such studies would reveal important structure-activity relationships. For instance, comparing the rates of oxidation or the outcomes of organic-chemistry.orgnih.gov-sigmatropic rearrangements for a series of substituted analogues would provide valuable insights into the reaction mechanisms.
The core structure of this compound allows for the generation of a variety of derivatives and analogues through modification of the allyl group, the aromatic ring, or the sulfur atom.
One common derivative of sulfides is the corresponding sulfoxide. nih.gov Oxidation of the sulfur atom in this compound would yield Allyl(2-methylphenyl) sulfoxide. This transformation introduces a chiral center at the sulfur atom, leading to the possibility of enantiomeric forms. nih.gov Further oxidation would produce the corresponding sulfone, Allyl(2-methylphenyl) sulfone.
Analogues of this compound include compounds where the position of the methyl group on the phenyl ring is varied, such as Allyl(4-methylphenyl) sulfide (Allyl p-tolyl sulfide). Another simple analogue is Allyl methyl sulfide, where the phenyl group is replaced by a methyl group. sigmaaldrich.comwikipedia.org This compound is a known metabolite of garlic and has been the subject of numerous studies. wikipedia.org Di-p-tolyl sulfide is another related compound where two p-tolyl groups are attached to a sulfur atom. ontosight.ai
The following table summarizes some key derivatives and analogues of this compound and their properties.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |
| This compound | C10H12S | 164.27 | - | - |
| Allyl p-tolyl sulfone | C10H12O2S | 196.27 | - | - |
| Allyl methyl sulfide | C4H8S | 88.17 | 91-93 | 0.803 |
| Di-p-tolyl sulfide | C14H14S | 214.33 | - | - |
| Methyl p-tolyl sulfide | C8H10S | 138.23 | 52-54 (at 1 mmHg) | 1.027 |
| Allyl sulfide | C6H10S | 114.21 | 139 | 0.888 (at 27°C/4°C) |
| Allyl p-tolyl ether | C10H12O | 148.20 | - | - |
Data for some compounds is incomplete due to limited availability in public sources.
Structure-Reactivity Relationship (SRR) Investigations
The reactivity of this compound is influenced by the electronic and steric properties of its constituent functional groups: the allyl group and the substituted phenyl ring.
The allyl group is known to participate in a variety of reactions, including addition reactions at the double bond and substitution reactions. The sulfur atom, with its lone pairs of electrons, can act as a nucleophile. The reactivity of the sulfur atom and the adjacent allyl group are interconnected. For instance, the sulfur atom can influence the regioselectivity of reactions involving the allyl double bond.
The 2-methylphenyl group also plays a significant role in the molecule's reactivity. The methyl group is an electron-donating group, which can increase the electron density on the aromatic ring and potentially influence the nucleophilicity of the sulfur atom. However, the ortho position of the methyl group can also introduce steric hindrance around the sulfur atom, which may affect its ability to participate in certain reactions.
Studies on related aryl sulfides have provided insights into structure-activity relationships. For example, in the synthesis of aryl-allyl sulfides, it has been observed that aryl thiols bearing electron-donating groups, such as a methyl group, can efficiently couple with allyl chlorides. researchgate.net This suggests that the electron-donating nature of the methyl group in 2-methylthiophenol, the likely precursor to this compound, facilitates the nucleophilic substitution reaction.
Furthermore, research on the nucleophilic ortho-allylation of aryl sulfoxides has demonstrated that the sulfoxide group can direct the allylation to the ortho position of the aromatic ring. nih.gov This highlights how the oxidation state of the sulfur atom can dramatically alter the reactivity and direct the course of a reaction. While this study was on sulfoxides, it provides a basis for understanding how modifications to the sulfur in this compound could be used to control synthetic outcomes.
The electronic properties of substituents on the phenyl ring of aryl sulfides have been shown to influence their biological activity in various contexts. For instance, in a series of diarylsulfide piperazine-amide hybrids, the nature and position of substituents on the aryl rings were found to be critical for their antibacterial activity. chemicalbook.com Specifically, ortho-substituted compounds were noted to perform better than their para-substituted counterparts in some cases. While not directly studying this compound, this research underscores the importance of substituent placement on the aromatic ring in determining the chemical and biological behavior of aryl sulfides.
Conclusion and Future Research Directions
Synthesis of Current Academic Achievements on Allyl(2-methylphenyl) sulfide (B99878)
While specific research dedicated exclusively to Allyl(2-methylphenyl) sulfide is not extensively documented, its synthesis can be inferred from established methodologies for creating aryl allyl sulfides. The most prevalent and effective methods involve the cross-coupling of an aryl thiol with an allyl halide or a related allyl electrophile, often facilitated by a transition metal catalyst.
One of the most robust and widely employed methods for the synthesis of aryl sulfides is the palladium-catalyzed thiolation of aryl halides. nih.govnih.gov This approach, often referred to as the Buchwald-Hartwig amination's lesser-known cousin, provides a versatile route to C-S bond formation. acsgcipr.org For the specific synthesis of this compound, this would involve the reaction of 2-methylthiophenol with an allyl halide, such as allyl bromide or allyl chloride, in the presence of a palladium catalyst and a suitable base. The general mechanism for this palladium-catalyzed reaction involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by the coordination of the thiolate, and subsequent reductive elimination to yield the desired aryl sulfide and regenerate the catalyst. nih.gov The choice of ligand is critical to the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed to promote the catalytic cycle. nih.govacsgcipr.org
Another effective approach is the use of copper-catalyzed C-S coupling reactions. These methods are often more cost-effective than their palladium counterparts and have been shown to be efficient for the synthesis of various aryl sulfides. organic-chemistry.org Nickel-catalyzed cross-coupling reactions also present a viable alternative for the synthesis of aryl sulfides, including those with allylic partners. nih.govorganic-chemistry.org
Furthermore, metal-free approaches have been developed for the synthesis of thioethers, which could potentially be adapted for this compound. These methods often utilize strong bases to promote the nucleophilic substitution of an allyl halide with a thiolate. masterorganicchemistry.com The basic isomerization of allyl aryl sulfides to propenyl aryl sulfides has also been studied, indicating a potential subsequent reaction pathway for the target compound. acs.org
The synthesis of related ortho-substituted arylphosphanes has been achieved via the difunctionalization of aryne precursors with P(O)H and elemental sulfur, suggesting that aryne chemistry could be an interesting, though less conventional, route to explore for ortho-substituted aryl sulfides. chinesechemsoc.org
A summary of potential synthetic routes is presented in the table below:
| Catalyst System | Reactants | General Conditions | Potential for this compound Synthesis |
| Palladium/Phosphine Ligand | 2-Halotoluene, Allyl mercaptan or 2-Methylthiophenol, Allyl halide | Base, Inert solvent, Heat | High |
| Copper Catalyst | 2-Methylthiophenol, Allyl halide | Base, Solvent, Heat | High |
| Nickel Catalyst | 2-Methylthiophenol, Allyl halide | Base, Solvent, Heat | Moderate to High |
| Metal-Free | 2-Methylthiophenol, Allyl halide | Strong Base, Solvent | Moderate |
Identification of Unexplored Research Avenues in Synthetic Chemistry
Despite the existence of general synthetic methods, there is a notable lack of research specifically focused on the optimization and exploration of the synthesis of this compound. This gap presents several opportunities for future investigation:
Comparative Analysis of Catalytic Systems: A systematic study comparing the efficiency, regioselectivity, and cost-effectiveness of different transition metal catalysts (e.g., palladium, copper, nickel) for the synthesis of this compound would be highly valuable. nih.govacsgcipr.orgorganic-chemistry.org
Development of Green Synthetic Routes: The exploration of more environmentally benign synthetic methods, such as reactions in aqueous media or using solvent-free conditions, remains an open area for this specific compound. organic-chemistry.org Photochemical organocatalytic methods for thioether synthesis from aryl chlorides and alcohols also present a promising green alternative. nih.govacs.org
Exploration of Novel Starting Materials: Investigating alternative starting materials, such as the use of aryl alcohols or arylboronic acids in place of aryl halides, could lead to more atom-economical and milder reaction conditions. nih.govacs.org
Stereoselective Synthesis: The allyl group presents the possibility for stereoisomerism. The development of stereoselective synthetic methods to control the geometry of the double bond or to introduce chirality would be a significant advancement.
Future Potential in Catalysis and Advanced Materials Research
The unique structural features of this compound, namely the presence of a soft sulfur donor atom and a reactive allyl group, suggest potential applications in catalysis and materials science that are yet to be explored.
Ligand Development: The sulfur atom in the thioether moiety can act as a ligand for transition metals. nih.gov The ortho-methyl group could provide steric influence, potentially leading to novel reactivity and selectivity when used as a ligand in catalytic processes. The development of chiral versions of this compound could open doors to its use in asymmetric catalysis.
Polymer and Materials Synthesis: The allyl group is a versatile functional handle that can participate in various polymerization reactions. This suggests that this compound could serve as a monomer or a cross-linking agent in the synthesis of novel polymers with tailored properties, such as refractive index, thermal stability, or redox activity.
Biologically Active Molecules: Many aryl sulfides exhibit interesting biological activities. nih.gov While no specific biological studies on this compound have been reported, its structure warrants investigation for potential pharmaceutical or agrochemical applications.
Emerging Methodologies and Techniques for Thioether Compound Investigation
The investigation of thioether compounds like this compound can benefit from a range of modern analytical and spectroscopic techniques.
Advanced Chromatographic Techniques: High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for the separation, identification, and quantification of thioethers and their reaction products. nih.govnih.gov Thin-layer chromatography (TLC) remains a simple and effective method for monitoring reaction progress. rsc.orgchemistryhall.com
Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for the structural elucidation of this compound. Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns. Infrared (IR) spectroscopy can be used to identify the characteristic vibrations of the functional groups present in the molecule. Spectroscopic evidence for a unique type of bonding between a thioether radical cation and a phenyl group has been reported, suggesting that advanced spectroscopic studies on this compound could reveal interesting electronic properties. nih.gov
Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be employed to predict the geometric and electronic properties of this compound, as well as to elucidate the mechanisms of its formation and potential reactions.
Q & A
Q. What are the established methods for synthesizing Allyl(2-methylphenyl) sulfide, and what analytical techniques confirm its structural integrity?
Synthesis typically involves nucleophilic substitution between 2-methylthiophenol and allyl halides (e.g., allyl chloride) under basic conditions. For example, sodium hydride or potassium carbonate in anhydrous tetrahydrofuran (THF) facilitates the reaction at 60–80°C for 6–12 hours . Post-synthesis, structural confirmation requires:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify allyl (-CH-CH=CH) and aryl (2-methylphenyl) proton environments.
- Gas Chromatography-Mass Spectrometry (GC-MS) : To assess purity and molecular ion peaks (e.g., m/z = 164.27 g/mol for CHS) .
- X-ray Crystallography : For unambiguous determination of bond angles and stereochemistry .
Q. How can researchers characterize the electronic properties and reactivity of the sulfur atom in this compound?
The sulfur atom’s lone pairs and polarizable nature can be studied via:
- Density Functional Theory (DFT) : Computational modeling of charge distribution and frontier molecular orbitals to predict nucleophilic/electrophilic sites .
- UV-Vis Spectroscopy : To analyze π→π* transitions in the aryl group and n→σ* transitions involving sulfur .
- Reactivity Assays : Testing thiol-disulfide exchange reactions or oxidation with hydrogen peroxide to form sulfoxides/sulfones, monitored by thin-layer chromatography (TLC) .
Advanced Research Questions
Q. What role does the allylic sulfur group play in modulating reaction pathways in olefin metathesis or cross-coupling reactions?
The allylic sulfur stabilizes transition states via σ-π conjugation , enhancing reactivity in olefin metathesis. For example:
- In ring-closing metathesis (RCM) , the sulfur atom lowers activation energy by delocalizing electron density, enabling efficient cyclization .
- Comparative studies with allyl selenides show selenides exhibit higher reactivity due to greater polarizability, but sulfides avoid competing self-metathesis side reactions in protein bioconjugation .
- Experimental Design : Use Grubbs’ catalyst (G2) in dichloromethane at 40°C, monitoring reaction progress via H NMR for alkene signal shifts .
Q. How do structural modifications (e.g., substituents on the phenyl ring) influence the biological activity of this compound derivatives?
- Electron-donating groups (e.g., -OCH) enhance antioxidant activity by stabilizing radical intermediates, as shown in DPPH (2,2-diphenyl-1-picrylhydrazyl) assays .
- Electron-withdrawing groups (e.g., -NO) increase electrophilicity, promoting thiol-mediated apoptosis in cancer cells. For example, derivatives with para-nitro substituents show 2.5-fold higher cytotoxicity in HeLa cells compared to unsubstituted analogs .
- Methodology : Synthesize derivatives via Friedel-Crafts alkylation, then evaluate cytotoxicity using MTT assays and ROS (reactive oxygen species) quantification .
Q. What experimental strategies resolve contradictions in reported reactivity of allyl sulfides in radical-mediated vs. ionic reaction environments?
- Radical Pathways : Allyl sulfides undergo hydrogen abstraction to form thiyl radicals, which participate in chain-transfer reactions (e.g., polymerization). Use AIBN (azobisisobutyronitrile) as an initiator and monitor via ESR spectroscopy .
- Ionic Pathways : In SN2 substitutions, steric hindrance from the 2-methylphenyl group reduces reactivity. Kinetic studies with varying nucleophiles (e.g., NaSH vs. NaCN) reveal a 30% slower rate compared to unsubstituted allyl phenyl sulfides .
- Contradiction Resolution : Conduct competition experiments under identical conditions (e.g., DMSO, 25°C) to isolate dominant pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
